Improved Degradation Potency vs UNC8153
UNC8732 achieves a DC50 of 60 nM (0.06 µM) and a Dmax of 97% for NSD2 degradation in cellular assays, compared to the first-generation degrader UNC8153 which exhibits a DC50 of 350 nM (0.35 µM) and a Dmax of only 79% [1]. This represents a 5.8-fold improvement in DC50 and an 18-percentage-point increase in maximal degradation efficacy. The potency gain is not attributable to improved NSD2-PWWP1 binding affinity—UNC8732 (SPR KD = 76 nM) and UNC8153 (Kd = 24 nM) both bind the same PWWP1 domain [2]. Rather, linker optimization introduced conformational constraint that enhanced the efficiency of FBXO22 recruitment and ternary complex formation, demonstrating that degradation potency can be decoupled from target binding affinity [3].
| Evidence Dimension | Cellular NSD2 degradation potency (DC50) and maximal degradation (Dmax) |
|---|---|
| Target Compound Data | DC50 = 60 nM (0.06 µM); Dmax = 97% |
| Comparator Or Baseline | UNC8153: DC50 = 350 nM (0.35 µM); Dmax = 79% |
| Quantified Difference | 5.8-fold lower DC50; 18 percentage-point higher Dmax |
| Conditions | U2OS cells; in-cell western (ICW) assay; 24 h treatment |
Why This Matters
For experiments requiring deep and near-complete NSD2 depletion, UNC8732's 5.8-fold potency advantage and 97% Dmax obviate the need for higher compound concentrations and ensure more complete target knockdown than UNC8153, directly improving signal-to-noise in downstream phenotypic and proteomic readouts.
- [1] Hanley RP, Nie DY, Tabor JR, et al. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2. Journal of the American Chemical Society. 2023;145(14):8176-8188. doi:10.1021/jacs.3c01421 View Source
- [2] Nie DY, Tabor JR, Li J, et al. Recruitment of FBXO22 for targeted degradation of NSD2. Nature Chemical Biology. 2024;20:1597-1607. doi:10.1038/s41589-024-01660-y View Source
- [3] Nie DY. The Discovery and Characterization of Chemical Degraders of the Histone Methyltransferase NSD2. Master's Thesis, University of Toronto. November 2024. View Source
